molecular formula C9H15N3 B2578489 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine CAS No. 1349716-57-9

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B2578489
CAS No.: 1349716-57-9
M. Wt: 165.24
InChI Key: YGNFQDFXXZVSKJ-UHFFFAOYSA-N
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Description

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl hydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any impurities, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.

    5-Amino-pyrazoles: A class of compounds with similar pyrazole core structures but different substituents.

Uniqueness

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine is unique due to its specific cyclobutylmethyl substitution, which can impart distinct chemical and biological properties compared to other pyrazole derivatives

Properties

IUPAC Name

2-(cyclobutylmethyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-5-9(10)12(11-7)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFQDFXXZVSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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